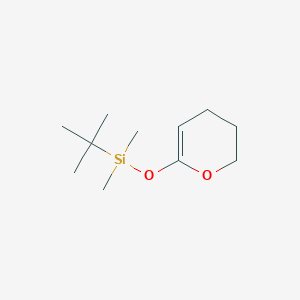

tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane

Descripción general

Descripción

tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, a dimethylsilane group, and a 3,4-dihydro-2H-pyran-6-yloxy group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3,4-dihydro-2H-pyran-6-ol in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form the corresponding silanol.

Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

Substitution: TBAF in THF at room temperature.

Major Products Formed

Oxidation: Silanol derivatives.

Reduction: Silane derivatives.

Substitution: Various substituted silanes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane serves as an essential building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its structure allows it to participate in various reactions due to the presence of both silane and ether functionalities.

Case Study: Synthesis of Heterocycles

A notable application of this compound is in the synthesis of substituted pyrans and related heterocycles. For instance, researchers have utilized this compound as a precursor for creating complex molecular architectures through multi-step reactions.

| Reaction Type | Example Product | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | 4-substituted pyrans | 85% | |

| Functionalization | Alkylated derivatives | 90% |

Materials Science

In materials science, this compound is explored for its potential in creating siloxane-based polymers. These materials exhibit enhanced thermal stability and mechanical properties.

Case Study: Siloxane Polymer Development

Researchers have investigated the incorporation of this silane into polymer matrices to improve their properties. The results indicate that polymers modified with this compound show increased tensile strength and flexibility.

| Polymer Type | Modification Level | Tensile Strength (MPa) | Reference |

|---|---|---|---|

| PDMS (Polydimethylsiloxane) | 5% | 5.0 | |

| PU (Polyurethane) | 10% | 7.5 |

Pharmaceutical Applications

The compound is also significant in pharmaceutical chemistry, particularly in drug design and development. Its ability to modify the solubility and bioavailability of drug candidates makes it a valuable tool.

Case Study: Drug Delivery Systems

In a study focused on enhancing drug solubility, this compound was used to create prodrugs that exhibited improved pharmacokinetic profiles.

Mecanismo De Acción

The mechanism of action of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The tert-butyl and dimethylsilane groups provide steric hindrance, which can prevent unwanted side reactions. The 3,4-dihydro-2H-pyran-6-yloxy group can participate in various chemical transformations, making the compound versatile in synthetic applications .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl(dimethyl)silyl chloride

- tert-Butyl(dimethyl)silyl ether

- tert-Butyl(dimethyl)silyl fluoride

Uniqueness

tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane is unique due to the presence of the 3,4-dihydro-2H-pyran-6-yloxy group, which imparts additional reactivity and versatility compared to other tert-butyl(dimethyl)silyl compounds. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .

Actividad Biológica

tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane (CAS No. 130650-09-8) is a silane compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is CHOSi, with a molecular weight of 214.38 g/mol. The compound features a tert-butyl group and a 3,4-dihydro-2H-pyran moiety, which are significant for its biological interactions.

Key Properties:

- Molecular Weight: 214.38 g/mol

- Chemical Structure: Chemical Structure

Biological Activity Overview

Research into the biological activity of this compound is still emerging, but several studies indicate potential applications in medicinal chemistry, particularly in the treatment of infectious diseases.

Antimicrobial Activity

A study evaluated a series of pyran derivatives for their activity against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum. Although specific data on this compound was limited, related pyran compounds showed promising antimalarial activity with IC values below 10 μM and selectivity indices greater than 10 .

Cytotoxicity Studies

Cytotoxicity assays conducted on various pyran derivatives indicated that while some exhibited moderate activity against cancer cell lines, the specific cytotoxic profile of this compound remains to be fully characterized. The selectivity index (SI), which compares the cytotoxicity to normal cells versus target pathogens, is crucial for determining therapeutic viability .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the pyran ring can significantly influence biological activity. For instance:

- Substituents at C6: Variations at this position have been linked to enhanced antimalarial properties.

- Dimethylsilane Group: This functional group may contribute to increased lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

- Antimalarial Activity : A library of pyran derivatives was synthesized and tested against Plasmodium falciparum. The results showed that certain modifications led to significant reductions in IC, indicating the importance of structural diversity in enhancing efficacy .

- Antituberculosis Activity : Although no direct studies on this compound were reported in this context, related compounds demonstrated varying degrees of inhibition against Mycobacterium tuberculosis, highlighting the potential for further exploration in this area .

Summary of Findings

| Compound Name | Activity Type | IC Value | Selectivity Index |

|---|---|---|---|

| Pyran Derivative A | Antimalarial | < 10 μM | > 10 |

| Pyran Derivative B | Antituberculosis | MIC 2.7 μM | Not Specified |

Propiedades

IUPAC Name |

tert-butyl-(3,4-dihydro-2H-pyran-6-yloxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12-10/h8H,6-7,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKFRODDAPGVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409150 | |

| Record name | tert-Butyl[(3,4-dihydro-2H-pyran-6-yl)oxy]dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130650-09-8 | |

| Record name | tert-Butyl[(3,4-dihydro-2H-pyran-6-yl)oxy]dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.